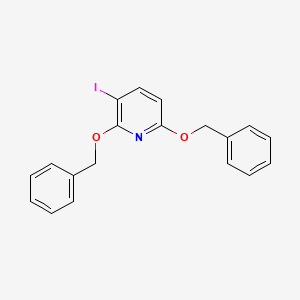

2,6-Bis(benzyloxy)-3-iodopyridine

説明

2,6-Bis(benzyloxy)-3-iodopyridine (CAS 2259853-06-8) is a halogenated pyridine derivative featuring benzyloxy groups at the 2- and 6-positions and an iodine substituent at the 3-position. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical research.

特性

IUPAC Name |

3-iodo-2,6-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16INO2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMKWBBOGMHYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=C(C=C2)I)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(benzyloxy)-3-iodopyridine typically involves the iodination of 2,6-dibenzyloxy pyridine. One common method is the reaction of 2,6-dibenzyloxy pyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(benzyloxy)-3-iodopyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2,6-Bis(benzyloxy)-3-iodopyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Coupling Reactions: Palladium catalysts are typically used in cross-coupling reactions, with reagents like boronic acids or stannanes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with an aryl boronic acid.

科学的研究の応用

2,6-Bis(benzyloxy)-3-iodopyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2,6-Bis(benzyloxy)-3-iodopyridine depends on its specific application In organic synthesis, it acts as a precursor or intermediate in various reactions

類似化合物との比較

Comparison with Structural Analogs

Halogenated Derivatives

2,6-Bis(benzyloxy)-3-bromopyridine (CAS 16727-47-2)

- Molecular Formula: C₁₉H₁₆BrNO₂

- Molecular Weight : 370.24 g/mol

- Purity : 97%

- Applications : Widely employed in Suzuki-Miyaura couplings and as a precursor for boronic acid derivatives.

- Reactivity : The C-Br bond is less reactive than C-I in nucleophilic substitutions but offers better stability under standard storage conditions (room temperature, dry environment).

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye damage).

4-(Benzyloxy)-3-iodopyridine (CAS 1203499-10-8)

- Molecular Formula: C₁₂H₁₀INO

- Molecular Weight : 311.12 g/mol

- Key Difference : Substitution pattern (benzyloxy at 4-position, iodine at 3-position) alters electronic effects, reducing steric hindrance compared to the 2,6-disubstituted analog.

- Price : $400/g (1 g quantity), significantly higher than bromo analogs.

Boronic Acid Derivatives

(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid (CAS 2096339-92-1)

- Molecular Formula: C₁₉H₁₈BNO₄

- Molecular Weight : 335.16 g/mol

- Purity : 98%

- Applications : Critical in Suzuki couplings for constructing biaryl systems. For example, used in synthesizing cereblon E3 ligase modulators like CC-90009.

- Stability : Requires storage at -20°C under inert atmosphere due to boronic acid sensitivity to moisture.

- Safety : Hazards include H302 (oral toxicity) and H332 (harmful if inhaled).

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2152673-80-6)

Structural Isomers and Regiochemical Variants

2,3-Bis(benzyloxy)pyridine

- Key Difference: Benzyloxy groups at 2- and 3-positions instead of 2,6-positions.

4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol (CAS N/A)

Comparative Data Table

Research Findings and Key Insights

Reactivity Trends :

- The iodine atom in 2,6-Bis(benzyloxy)-3-iodopyridine facilitates faster oxidative addition in palladium-catalyzed reactions compared to bromo analogs, albeit with lower thermal stability.

- Boronic acid derivatives exhibit superior coupling efficiency but require stringent handling.

Synthetic Utility :

- Bromo and iodo analogs are preferred for introducing halogenated pyridine motifs, while boronic acids enable carbon-carbon bond formation.

- The boronate ester variant (CAS 2152673-80-6) is more practical for large-scale synthesis due to improved stability.

Safety and Handling :

- Bromo and iodo compounds pose risks of skin/eye irritation, whereas boronic acids add inhalation hazards.

生物活性

2,6-Bis(benzyloxy)-3-iodopyridine is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by the presence of iodine and benzyloxy groups, suggests potential interactions with biological targets, leading to diverse pharmacological activities.

The compound's molecular formula is , and it features a pyridine ring substituted at the 2 and 6 positions with benzyloxy groups and at the 3 position with an iodine atom. This configuration is expected to influence its lipophilicity and reactivity, which are critical for biological activity.

The mechanism by which 2,6-Bis(benzyloxy)-3-iodopyridine exerts its biological effects is likely multifaceted:

- Target Interaction : The benzyloxy groups may facilitate interactions with various enzymes or receptors due to their ability to form hydrogen bonds and engage in π-π stacking interactions.

- Iodine Substitution : The iodine atom can enhance the compound's electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2,6-Bis(benzyloxy)-3-iodopyridine exhibit antimicrobial properties. For instance, studies on related benzyloxy derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis . The structure-activity relationship (SAR) suggests that modifications to the benzyloxy groups can enhance antimicrobial efficacy.

Anticancer Properties

The anticancer potential of 2,6-Bis(benzyloxy)-3-iodopyridine has been explored through in vitro studies. Cytotoxicity assays against human cancer cell lines (such as RKO, MCF-7, and HeLa) reveal that compounds with similar structures can inhibit cell proliferation significantly. For example, a related compound displayed IC50 values ranging from 49.79 µM to 113.70 µM across different cancer cell lines . This suggests that 2,6-Bis(benzyloxy)-3-iodopyridine may also possess promising anticancer activity.

Case Studies

-

Study on Anticancer Activity :

Compound IC50 (µM) RKO IC50 (µM) HeLa 2,6-Bis(benzyloxy)-3-iodopyridine 60.70 78.72 Related Compound A 49.79 65.00 Related Compound B 113.70 90.00 -

Antimicrobial Efficacy :

- In vitro tests showed that compounds similar to 2,6-Bis(benzyloxy)-3-iodopyridine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Table 2 lists the minimum inhibitory concentrations (MIC) for selected derivatives.

Compound MIC (µg/mL) E. coli MIC (µg/mL) B. subtilis 2,6-Bis(benzyloxy)-3-iodopyridine <1 <1 Related Compound C 0.5 <1 Related Compound D <1 0.8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。